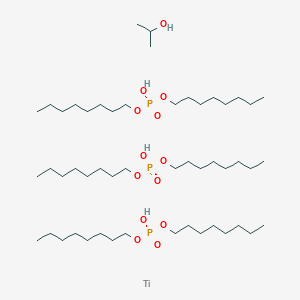

Isopropyltri(dioctylphosphate)titanate

Description

Overview of Titanium-Derived Coupling Agents (TCAs) in Polymer and Composite Systems

The mechanism of action for titanate coupling agents is multifaceted and can be understood by considering the six functional zones of the titanate molecule: tcchem.com.cnyg-1.com

Zone 1: (RO)m - Inorganic Anchor: This is typically an alkoxy group (e.g., isopropoxy) that reacts with free protons or hydroxyl groups on the surface of inorganic fillers. tcchem.com.cnyg-1.com This chemical bond forms a monomolecular layer on the filler surface, in contrast to the multi-layer and less stable bonds that can be formed by other types of coupling agents. tcchem.com.cn

Zone 2: Transesterification: This functional area allows the titanate to react with carboxyl-containing polymers or other additives, effectively cross-linking the filler, titanate, and polymer. yg-1.com

Zone 3: (OX) - Titanium-Center Linkage: The group linking to the central titanium atom can be varied to influence properties such as flame retardancy (phosphate groups) or oxidation resistance (phosphite groups). yg-1.com

Zone 4: (R) - Thermoplastic Entanglement: Long carbon chains in this position enhance compatibility and entanglement with thermoplastic polymer chains, improving toughness and impact strength. tcchem.com.cn

Zone 5: (Y) - Thermoset Reactivity: These are functional groups, such as double bonds or amino groups, that can co-react with thermosetting resins like polyesters or epoxies. yg-1.com

Zone 6: (n) - Functionality: This represents the number of functional groups on the titanate molecule, which can be adjusted to tailor its interaction with the organic matrix. tcchem.com.cn

A key advantage of TCAs over more traditional silane (B1218182) coupling agents is their ability to react with a wider variety of substrates. pcimag.com While silanes primarily react with hydroxyl groups, titanates can also react with the free protons present on the surface of materials like calcium carbonate, carbon black, and other non-siliceous fillers. l-i.co.ukpcimag.com Furthermore, the titanium center can act as a catalyst, promoting "in-situ repolymerization" which can lead to improved processing characteristics and mechanical properties of the final composite. pcimag.comresearchgate.net

Table 1: Comparison of Titanate and Silane Coupling Agents

| Feature | Titanium-Derived Coupling Agents (TCAs) | Silane Coupling Agents |

| Reaction Substrates | React with hydroxyl groups and free protons on a wide range of inorganic and organic surfaces. l-i.co.ukpcimag.com | Primarily react with hydroxyl groups on siliceous surfaces. pcimag.com |

| Interfacial Layer | Form a stable monomolecular layer on the substrate surface. tcchem.com.cn | Can form less stable polymolecular layers. tcchem.com.cn |

| Catalytic Activity | The titanium center can act as a catalyst, improving polymer processing and properties. pcimag.comresearchgate.net | Generally do not exhibit catalytic activity. pcimag.com |

| Hydrolytic Stability | Certain types, like chelate titanates, offer good hydrolytic stability. tcchem.com.cn | Can be prone to hydrolytic degradation in moist environments. jst.go.jpnih.gov |

Significance of Isopropyltri(dioctylphosphate)titanate as an Interfacial Modifier

This compound, often referred to by the designation KR-12, is a specific type of monoalkoxy titanate. researchgate.netresearchgate.net Its structure, featuring an isopropyl group, a central titanium atom, and three dioctylphosphate ligands, makes it a highly effective interfacial modifier in a variety of polymer composite systems.

The primary significance of this compound lies in its ability to improve the dispersion of inorganic fillers within a polymer matrix and enhance the interfacial adhesion between the two components. researchgate.netresearchgate.net This leads to a range of performance improvements in the final composite material.

Research has demonstrated the efficacy of this compound in modifying the surface of nanoparticles. For instance, studies on the modification of nanosilica with KR-12 have shown that the titanate coupling agent covalently bonds to the surface of the silica (B1680970) particles. researchgate.net This surface treatment significantly reduces the agglomeration of the nanoparticles, leading to a more uniform dispersion within the polymer matrix. researchgate.net One study found that increasing the content of KR-12 from 5 to 15 wt.% resulted in a substantial increase in the grafted percentage of the coupling agent on the nanosilica surface, from 4.97 to 13.11 wt.%. researchgate.net

Similarly, this compound has been successfully used to modify the surface of zinc oxide (ZnO) nanoparticles for incorporation into epoxy coatings. researchgate.net The modified ZnO nanoparticles exhibited improved dispersion and enhanced the mechanical and anti-corrosion properties of the epoxy resin. researchgate.net

Table 2: Research Findings on Nanosilica Modification with this compound (KR-12)

| KR-12 Content (wt.%) | Grafted Percentage (wt.%) | Observation |

| 5 | 4.97 | Initial grafting of coupling agent on nanosilica surface. researchgate.net |

| 15 | 13.11 | Significant increase in grafting efficiency with increased KR-12 content. researchgate.net |

| 30 | 13.21 | Grafting efficiency begins to plateau. researchgate.net |

| 45 | 13.43 | Further increases in KR-12 content show minimal impact on grafting percentage. researchgate.net |

The use of this compound as an interfacial modifier can lead to improvements in several key composite properties, including:

Mechanical Strength: Enhanced adhesion between the filler and matrix leads to more efficient stress transfer, resulting in higher tensile and impact strength.

Processing Characteristics: Improved filler dispersion can lead to a reduction in the viscosity of the polymer melt, making it easier to process. l-i.co.uk

Moisture Resistance: The hydrophobic nature of the long alkyl chains in the dioctylphosphate groups can improve the resistance of the composite to moisture absorption. researchgate.net

Historical Context and Evolution of Organotitanate Coupling Agent Research

The field of organotitanium chemistry, which forms the basis for titanate coupling agents, has a history that dates back to the mid-20th century. While early attempts to synthesize organotitanium compounds were made in the 19th century, it was not until the 1950s that significant breakthroughs occurred.

A pivotal moment in organotitanium chemistry was the development of Ziegler-Natta catalysts in the 1950s, which utilized titanium compounds for the polymerization of olefins. This discovery, which was awarded the Nobel Prize in Chemistry in 1963, highlighted the immense potential of organotitanium compounds in industrial applications.

The specific application of organotitanates as coupling agents began to gain traction in the following decades. In the 1970s, the first generation of commercial titanate coupling agents, under the trade name Ken-React®, were introduced. This marked a significant milestone, as it made these specialized chemicals available for a wide range of industrial applications in the plastics and composites industries.

The evolution of organotitanate coupling agent research has been driven by the need for materials with enhanced performance characteristics. Early research focused on understanding the fundamental chemistry of these compounds and their interactions with different filler and polymer systems. Subsequent research has led to the development of a diverse range of titanate coupling agents with tailored functionalities to meet the demands of specific applications. This includes the development of different types of titanates, such as monoalkoxy, chelate, and coordinate structures, each offering unique advantages. The dissemination of knowledge through publications and technical manuals has also played a crucial role in the widespread adoption and continued development of organotitanate coupling agents in advanced materials science.

Structure

2D Structure

Properties

Molecular Formula |

C51H113O13P3Ti |

|---|---|

Molecular Weight |

1075.2 g/mol |

IUPAC Name |

dioctyl hydrogen phosphate;propan-2-ol;titanium |

InChI |

InChI=1S/3C16H35O4P.C3H8O.Ti/c3*1-3-5-7-9-11-13-15-19-21(17,18)20-16-14-12-10-8-6-4-2;1-3(2)4;/h3*3-16H2,1-2H3,(H,17,18);3-4H,1-2H3; |

InChI Key |

VEZLAPVLDJVYFQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCOP(=O)(O)OCCCCCCCC.CCCCCCCCOP(=O)(O)OCCCCCCCC.CCCCCCCCOP(=O)(O)OCCCCCCCC.CC(C)O.[Ti] |

Origin of Product |

United States |

Molecular Architecture and Reactivity of Isopropyltri Dioctylphosphate Titanate

Structural Conformation and Key Functional Zones of Isopropyltri(dioctylphosphate)titanate

The molecular framework of this compound consists of a central titanium atom bonded to one isopropoxy group and three dioctyl phosphate (B84403) groups. nih.gov This arrangement provides the molecule with both a reactive site for inorganic surfaces and long-chain organic functionality for compatibility with polymers. The titanium center acts as the nexus for these different components, allowing the molecule to function as a bridge at the interface of composite materials. researchgate.net

Alkoxy Group Reactivity

The isopropoxy group (also referred to as an alkoxy group) is the primary site of reactivity with inorganic surfaces. yg-1.comresearchgate.net This functional group can react directly with hydroxyl (-OH) or carboxyl (-COOH) groups present on the surface of inorganic fillers and pigments. yg-1.comresearchgate.net This reaction forms a covalent bond between the titanate molecule and the inorganic substrate, effectively anchoring the coupling agent to the filler surface. researchgate.net The reactivity of this alkoxy group is a key feature that distinguishes titanate coupling agents from other types of coupling agents, such as silanes. ebrary.net

Titanium Center Coordination

The central titanium atom is in the +4 oxidation state and is capable of forming a high coordination number. wikipedia.org It serves as the anchor point for both the reactive alkoxy group and the organophilic dioctyl phosphate ligands. researchgate.net The bonds between the titanium and the oxygen atoms of the phosphate and alkoxy groups are susceptible to hydrolysis, which is a key aspect of the compound's reactivity at interfaces. ebrary.net The oxophilic nature of titanium makes it highly reactive towards oxygen-containing functional groups on inorganic surfaces. wikipedia.org

| Property | Value |

| Molecular Formula | C51H109O13P3Ti |

| Molecular Weight | 1071.2 g/mol |

| Appearance | Yellow transparent viscous liquid |

| Purity | ≥98% |

| Refractive Index (n 25℃) | 1.4718 ± 0.0050 |

This data is compiled from multiple sources. nih.govchinacouplingagents.com

Chemical Reaction Mechanisms of this compound at Heterogeneous Interfaces

The efficacy of this compound as a coupling agent stems from its ability to form stable chemical bonds at the interface between inorganic and organic materials. This is achieved through specific reaction mechanisms that involve both covalent bonding and proton coordination.

Covalent Bonding with Inorganic Substrate Hydroxyl and Carboxyl Groups

At the surface of many inorganic fillers, such as silica (B1680970), alumina, and calcium carbonate, there are hydroxyl and carboxyl groups. researchgate.netresearchgate.net The isopropoxy group of the titanate molecule reacts with these surface groups. yg-1.comresearchgate.net This reaction, a form of transesterification, results in the formation of a covalent Ti-O-Si or Ti-O-C bond, depending on the substrate. researchgate.net This chemical bond creates a strong and stable linkage between the coupling agent and the inorganic filler. researchgate.net This process effectively modifies the surface of the filler, making it more compatible with the organic polymer matrix. americanelements.com

Proton Coordination at Inorganic Filler Surfaces

In addition to direct covalent bonding, titanate coupling agents can also interact with inorganic surfaces through proton coordination. l-i.co.ukborica.comresearchgate.net This mechanism is particularly relevant for surfaces that have available protons (H+). researchgate.net The titanate molecule can coordinate with these surface protons, leading to the formation of a monomolecular layer on the inorganic surface. l-i.co.ukborica.com This interaction helps to create a bridge between the filler and the polymer, even in the absence of direct covalent bonding. researchgate.net This dual-mode of interaction contributes to the versatility of titanate coupling agents in a variety of composite systems. researchgate.net

Formation of Monomolecular Organotitanium Layers

The formation of this layer occurs through the reaction of the titanate's alkoxy group (the isopropyl group) with free protons or hydroxyl groups present on the surface of the inorganic substrate. This chemical reaction results in the formation of strong Ti-O covalent bonds at the interface, anchoring the titanate molecule to the filler surface. Because of their specific reactivity with various inorganic and organic substances, organotitanates are frequently used as modifiers for materials like plastics, glass, and metals. This reaction mechanism ensures that a durable, organic, monomolecular layer is established on the inorganic surface, which then acts as a bridge to the polymer matrix.

Interfacial Interactions with Polymer Chains (e.g., Van der Waals Forces)

Once the this compound molecule is anchored to the inorganic filler surface, its three long dioctyl phosphate chains extend outward into the surrounding medium. These long aliphatic chains are chemically compatible with organic polymer resins, allowing for significant interaction between the treated filler and the polymer matrix.

The interfacial adhesion arises from the presence of these numerous organic groups on the filler surface. These groups facilitate strong van der Waals attractive forces between the shorter organic chains of the titanate and the long chains of the polymer. Beyond van der Waals forces, other forms of interaction can occur, such as chain entanglement, where the titanate's alkyl chains become physically interlocked with the polymer chains. This combination of forces creates a stable and robust anchoring structure at the inorganic-organic interface, which helps to inhibit particle agglomeration and strengthen the bond between the filler and the polymer.

| Type of Interaction | Description |

| Van der Waals Forces | Weak, non-covalent attractions between the aliphatic dioctyl phosphate chains and the polymer chains. |

| Chain Entanglement | Physical interlocking of the titanate's long alkyl chains with the polymer matrix chains. |

| Covalent Bridging | Potential for the titanate to form covalent bonds with the polymer matrix, further strengthening the interface. |

Transesterification Reactions within Polymer Matrices

Organotitanate compounds, including titanate esters, are widely recognized for their catalytic activity in various chemical processes, notably in transesterification reactions. atamankimya.com Transesterification is a crucial reaction in polymer chemistry, allowing for the transformation of one ester into another by exchanging the alkoxy moieties. This reaction is particularly relevant in the synthesis and modification of polyesters.

While specific studies detailing the transesterification activity of this compound itself are not extensively documented in academic literature, the general class of organic titanates serves as effective catalysts for such reactions. google.comacademie-sciences.fr They are often used in industrial processes to depolymerize linear polyesters into macrocyclic oligoesters or to synthesize specific acrylic esters. google.comacademie-sciences.fr The mechanism typically involves the titanium center acting as a Lewis acid, which coordinates with the carbonyl oxygen of an ester group in the polymer chain. mdpi.com This coordination activates the carbonyl carbon, making it more susceptible to nucleophilic attack by an alcohol, thereby facilitating the exchange of the ester group. This catalytic function allows titanates to modify the structure and properties of polymer matrices like polyesters from within.

Synthetic Pathways and Chemical Modification Strategies of Isopropyltri Dioctylphosphate Titanate

Established Synthetic Routes for Isopropyltri(dioctylphosphate)titanate

The preparation of this compound typically involves the reaction of a titanium alkoxide with an organophosphorus compound. One of the established methods utilizes triethanolamine (B1662121) titanate as a precursor.

Reaction of Triethanolamine Titanate with Dioctyl Phosphoric Anhydride (B1165640) and Isopropanol (B130326)

A documented synthetic pathway for this compound involves the reaction of triethanolamine titanate with dioctyl phosphoric anhydride in the presence of isopropanol. google.com In this process, the triethanolamine titanate and dioctyl phosphoric anhydride are introduced into a reaction vessel. google.com Isopropanol is added as a solvent to facilitate the reaction. google.com The mixture is then subjected to stirring and heating at a suitable temperature to drive the reaction to completion, yielding this compound. google.com

Influence of Synthesis Parameters on this compound Structure

The structural integrity and properties of this compound are significantly influenced by the parameters of the synthesis process. Key variables that can be controlled to tailor the final product include reaction temperature, reaction time, and the molar ratios of the reactants.

The following table illustrates the potential influence of synthesis parameters on the characteristics of titanate coupling agents, based on findings from related syntheses.

| Parameter | Potential Influence on Structure and Properties |

| Reactant Molar Ratio | Affects the degree of substitution of alkoxy groups on the titanium center, influencing the number of phosphate (B84403) ligands attached and thus the overall molecular weight and functionality. |

| Reaction Temperature | Can impact the reaction rate and the potential for side reactions. Higher temperatures may lead to more complete reaction but could also cause decomposition or unwanted byproducts. In the context of modifying surfaces with titanates, temperature has been shown to have a negative effect on grafting efficiency. |

| Reaction Time | A sufficient reaction time is necessary to ensure the completion of the reaction. In surface modification studies, grafting time has been shown to significantly affect grafting efficiency. |

| Solvent | The choice of solvent can influence the solubility of reactants and intermediates, affecting the reaction kinetics and the ease of product purification. |

Advanced Chemical Modification Approaches for this compound Derivatives

While this compound is itself a functional molecule, advanced chemical modification strategies can be employed to create derivatives with enhanced or specialized properties. These modifications can involve altering the ligand structure to introduce new functional groups.

Research into the synthesis of novel titanate coupling agents provides insights into potential modification strategies. For example, new polyether titanate coupling agents have been prepared by reacting titanium isopropoxide with polyether-based alkyl pyrophosphates of varying polyethylene (B3416737) glycol segment lengths. google.com This approach allows for the tuning of properties such as solubility and compatibility with different polymer matrices.

Another avenue for creating derivatives involves the synthesis of mixed ligand titanium complexes. By reacting a titanium source, such as titanium tetrachloride, with a combination of different ligands, a wide array of derivatives can be produced. For instance, mixed ligand complexes have been synthesized using bidentate ligands like 4,4'-dimethoxy-2,2'-bipyridine (B102126) and adamantylamine. nih.gov This strategy could be adapted to create derivatives of this compound by introducing additional functional ligands to the titanium center.

The table below outlines some potential chemical modification approaches for generating this compound derivatives.

| Modification Approach | Potential Functional Groups to Introduce | Resulting Derivative Properties |

| Ligand Exchange Reactions | Polyether chains, amino groups, epoxy functionalities | Enhanced water solubility, improved compatibility with specific polymers, reactive sites for further chemical reactions. |

| Synthesis of Mixed Ligand Complexes | Bipyridines, phenanthrolines, other organophosphorus ligands | Altered electronic properties, potential for catalytic activity, modified thermal stability. |

| Transesterification | Different alkyl or aryl groups on the phosphate moiety | Modified steric hindrance, altered solubility and reactivity. |

These advanced modification strategies open up possibilities for creating a new generation of titanate-based materials with properties tailored for specific and demanding applications.

Interfacial Adhesion Enhancement and Composite Performance

Mechanisms of Isopropyltri(dioctylphosphate)titanate in Interfacial Adhesion Promotion

This compound excels at creating a strong bond between inorganic fillers, such as barium titanate or silica (B1680970), and various polymer matrices like Poly(methyl methacrylate) (PMMA) or Polyvinyl chloride (PVC). researchgate.netafricaresearchconnects.com The mechanism involves the titanate's alkoxy groups reacting with the filler surface. For instance, with silica (SiO2), titanate molecules can form strong Ti-O-Si covalent bonds with the surface silanol (B1196071) groups. researchgate.net

The strong interfacial adhesion promoted by this compound is fundamental to preventing delamination in composite systems. Delamination, the separation of layers within a composite, often initiates at the weak interface between the filler and the polymer matrix, especially under stress or in harsh environmental conditions.

By forming a strong, water-resistant bond at this interface, the titanate coupling agent ensures efficient stress transfer from the polymer matrix to the reinforcing filler. researchgate.net This improved stress distribution prevents stress concentration at the interface, which is a primary cause of mechanical failure and delamination. Furthermore, phosphate-functional titanates can phosphatize the surface of fillers and metals, creating a protective, atomic monolayer that enhances durability. researchgate.net The superior hydrolytic stability of the bonds formed by titanates, compared to agents like silanes, ensures that the interfacial integrity is maintained even in wet or humid environments, further mitigating the risk of delamination over the composite's service life. nih.gov

Comparative Analysis of Coupling Agent Efficacy

The performance of this compound as a coupling agent is best understood through comparison with other common agents, such as silanes and zirconates.

Titanate and silane (B1218182) coupling agents differ fundamentally in their interfacial reactivity and subsequent performance, particularly in terms of hydrolytic stability.

Interfacial Reactivity:

Titanates: Titanate coupling agents react with the abundant free protons (H+) on the surface of virtually all inorganic and organic substrates. pcimag.comrubbernews.com This reaction does not require water of condensation and allows them to bond effectively to a wider range of fillers, including calcium carbonate, carbon black, and boron, which show little to no reactivity with silanes. rubbernews.comresearchgate.netthegraphenecouncil.org

Silanes: Silane coupling agents primarily react with surface hydroxyl (-OH) groups. l-i.co.ukresearchgate.net Their mechanism requires water for the hydrolysis of alkoxy groups into silanols, which then condense with surface hydroxyls to form siloxane (Si-O-Substrate) bonds. sirim.my This limits their effectiveness on substrates that lack a significant population of hydroxyl groups. thegraphenecouncil.org

Hydrolytic Stability: A critical distinction lies in their stability in the presence of moisture. Silane coupling agents are known to undergo hydrolytic degradation in aqueous environments, which can compromise the long-term performance and durability of the composite. nih.gov The Si-O-Si bonds formed by silanes at the interface can be susceptible to hydrolysis, weakening the bond between the filler and polymer. nih.gov

In contrast, titanate coupling agents provide superior hydrolytic stability. nih.gov The bonds they form are more resistant to water, which is a significant advantage in applications exposed to humid or aqueous conditions. nih.gov This enhanced stability helps maintain the composite's mechanical properties over time. pcimag.com

A study comparing titanate-treated and silane-treated nanobarium titanate (NBT) in a PMMA matrix highlighted these differences. The titanate coupling agent (TCA) yielded composites with significantly lower porosity and higher fracture toughness.

| Property | Titanate Coupling Agent (TCA) | Silane Coupling Agent |

|---|---|---|

| Porosity (%) | 0.09 | 0.53 |

| Fracture Toughness Enhancement | +25% (compared to untreated) | +15% (compared to untreated) |

| Filler Dispersion | Enhanced dispersion, monolayer formation | Agglomeration due to insufficient coverage |

Zirconate coupling agents are organometallic compounds that share many chemical principles and functionalities with titanates. pcimag.comresearchgate.net

Mechanism: Like titanates, zirconates are proton-reactive, allowing them to bond to a wide variety of substrates without the need for water of condensation. pcimag.comresearchgate.net They also form monomolecular layers on the filler surface, improving dispersion and interfacial adhesion. rubbernews.com

Catalytic Function: Both titanates and zirconates act as catalysts within the polymer matrix, which is a function not shared by silanes. pcimag.comrubbernews.com This catalytic effect can alter the polymer morphology at the interface, leading to improved toughness, flexibility, and elongation. pcimag.com

Performance: In many applications, the performance of titanates and zirconates is comparable, and they are often presented as a single class of high-performance coupling agents superior to silanes. pcimag.comresearchgate.net For example, in tests on glass-fiber-reinforced epoxy composites subjected to a 240-hour, 10% salt water boil, the zirconate-coupled composite retained 93% of its original properties, while the amino silane-coupled composite retained only 65%. pcimag.com This demonstrates the superior hydrolytic stability characteristic of both zirconate and titanate systems. The choice between a titanate like this compound and a zirconate may depend on specific polymer-filler interactions and processing conditions.

| Coupling Agent Type | Property Retention After Aging* |

|---|---|

| Amino Zirconate | 93% |

| Amino Silane | 65% |

*Aging Test: 240-hour 10% salt water boil

Applications and Performance Optimization in Advanced Materials

Modification of Polymer Composites and Compounds

Isopropyltri(dioctylphosphate)titanate serves as a crucial additive in numerous polymer systems, where it enhances the interfacial adhesion between the polymer and inorganic fillers. This improved compatibility leads to better dispersion of fillers and a substantial upgrade in the mechanical and thermal properties of the final composite material. Its utility spans across thermoplastics, thermosets, and elastomers. kbrchem.commade-in-china.com

In polyolefin composites, such as those based on polypropylene (B1209903) (PP) and polyethylene (B3416737) (PE), this compound functions effectively as a coupling agent. kbrchem.com It is also noted for its use as a catalyst in the synthesis of polypropylene. chembk.com By treating inorganic fillers with this titanate, their surface energy is modified to be more compatible with the non-polar polyolefin matrix. This results in improved filler dispersion, which is critical for achieving enhanced mechanical properties like tensile and impact strength. The improved interfacial bonding also reduces the viscosity of the polymer melt during processing, allowing for higher filler loading without compromising flow characteristics.

This compound is incorporated into various engineering thermoplastics, including Acrylonitrile Butadiene Styrene (ABS), polyamides, and polycarbonates, to upgrade their performance. kbrchem.com In these applications, the titanate coupling agent enhances the compatibility between the polar polymer matrix and inorganic fillers. This leads to composites with improved mechanical strength, thermal stability, and processing performance. made-in-china.com The modification of the filler surface by the titanate reduces moisture sensitivity at the filler-polymer interface, which is particularly beneficial for hygroscopic polymers like polyamides.

The performance of thermosetting resins, such as epoxy and polyester (B1180765) systems, is significantly enhanced by the inclusion of this compound. kbrchem.com It is particularly effective when used to treat fillers like nanosilica or aluminum hydroxide (B78521). researchgate.netchinacouplingagents.com In epoxy coatings, the modification of zinc oxide (ZnO) nanoparticles with this titanate has been shown to improve mechanical and anticorrosion properties. researchgate.netresearchgate.net Research has demonstrated that epoxy coatings containing 2 wt.% of modified ZnO nanoparticles exhibit a notable increase in abrasion resistance and adhesion. researchgate.net In glass fiber-reinforced polyester, the titanate helps prevent the settling of fillers like aluminum hydroxide in the liquid resin and improves the flame resistance of the final product. chinacouplingagents.com

Table 1: Effect of Modified ZnO Nanoparticles on Epoxy Coating Properties Data derived from studies on epoxy coatings containing 2 wt.% Zinc Oxide (ZnO) nanoparticles modified with this compound.

| Property | Improvement Margin |

| Abrasion Resistance | ~40% Increase |

| Adhesion | ~54% Increase |

In the compounding of elastomers, including natural and synthetic rubbers, this compound is used to improve the interaction between the rubber matrix and inorganic fillers. kbrchem.comchinacouplingagents.com This application leads to significant enhancements in the mechanical properties of the vulcanized rubber products. Specifically, improvements are seen in tensile strength, tear strength, and elongation at break. chinacouplingagents.com Furthermore, the titanate contributes to better anti-aging properties by fostering a more stable and integrated composite structure. chinacouplingagents.com

Enhancement of Inorganic Filler Dispersion and Surface Properties

The primary function of this compound is to act as a surface modifier for inorganic fillers. kbrchem.com By altering the surface chemistry of the filler particles, it makes them more compatible with organic resins, which is essential for achieving high-performance composites. made-in-china.com This modification improves dispersion, reduces viscosity, and allows for higher filler content. made-in-china.com

This compound is effectively used for the surface organo-modification of metal oxide nanoparticles, most notably zinc oxide (ZnO) and titanium dioxide (TiO2). researchgate.netsemanticscholar.org The titanate coupling agent chemically bonds to the surface of the nanoparticles, creating a hydrophobic layer. researchgate.netresearchgate.net This surface change from hydrophilic to hydrophobic is crucial for preventing the agglomeration of nanoparticles and ensuring their uniform dispersion within a polymer matrix. researchgate.netresearchgate.net

Studies on ZnO nanoparticles show that treatment with this compound successfully grafts the coupling agent onto the nanoparticle surface. researchgate.netresearchgate.net This modification not only improves dispersion in epoxy resin but also enhances the thermal stability and surface charge of the nanoparticles. researchgate.net Similarly, modifying TiO2 nanoparticles with this titanate improves their dispersibility, which is beneficial for applications in coatings and polymer composites. semanticscholar.org The covalent bonding of the titanate to the metal oxide surface ensures a stable and durable modification. researchgate.net

Table 2: Summary of Materials Modified with this compound

| Category | Material |

| Polyolefin Matrices | Polypropylene (PP), Polyethylene (PE) |

| Engineering Thermoplastics | Acrylonitrile Butadiene Styrene (ABS), Polyamides, Polycarbonates |

| Thermosetting Resins | Epoxy Resins, Polyesters |

| Elastomers | Natural Rubber, Synthetic Rubbers |

| Inorganic Fillers | Zinc Oxide (ZnO), Titanium Dioxide (TiO2), Nanosilica, Aluminum Hydroxide, Calcium Carbonate, Talc (B1216) |

Improved Dispersibility of Silica (B1680970) Nanoparticles

The effective dispersion of nanoparticles within a polymer matrix is essential for developing high-performance nanocomposites. However, silica nanoparticles (SNPs) have a strong tendency to agglomerate due to their high surface energy and the presence of hydroxyl groups on their surface, which leads to poor compatibility with hydrophobic polymer matrices. This compound is employed as a surface modification agent to overcome this challenge.

The mechanism involves the titanate's alkoxy group reacting with the surface hydroxyl groups of the nanosilica. This reaction grafts the organofunctional titanate molecule onto the nanoparticle surface, forming a stable, covalently bonded organic layer. This surface treatment transforms the hydrophilic nanosilica into a hydrophobic and organophilic material, thereby reducing inter-particle attraction and preventing agglomeration.

Research has demonstrated the efficacy of this compound in improving SNP dispersion. In one study, nanosilica was modified using this titanate coupling agent in a toluene (B28343) solvent. The analysis confirmed that the titanate was successfully grafted onto the nanosilica surface. Transmission Electron Microscopy (TEM) images revealed that the average particle size of the modified nanosilica was approximately 86 nm, and the agglomeration of nanoparticles was significantly reduced compared to untreated silica.

The efficiency of this surface modification is influenced by reaction parameters such as the concentration of the coupling agent. Studies have quantified this relationship by measuring the grafting percentage using Thermogravimetric Analysis (TGA).

Table 1: Grafting Efficiency of this compound on Nanosilica

| Concentration of Titanate (wt.%) | Grafted Percentage (wt.%) |

|---|---|

| 5 | 4.97 |

| 10 | 9.88 |

| 15 | 13.11 |

| 30 | 13.21 |

| 45 | 13.43 |

This table illustrates the effect of this compound concentration on its grafting efficiency onto the surface of nanosilica. The data shows a rapid increase in grafted percentage as the titanate concentration rises to 15 wt.%, after which the increase becomes more gradual.

Dispersion and Anti-Settling Effects in Pigment Systems

In the coatings and plastics industries, achieving uniform pigment dispersion is crucial for color consistency, gloss, and mechanical properties. Pigments, like other inorganic fillers, often agglomerate and settle in liquid resin systems, leading to production issues and defects in the final product. This compound functions as a powerful dispersing agent that mitigates these problems. acs.org

The titanate coupling agent forms a monomolecular film on the surface of pigment particles. This action is not limited to particles with surface hydroxyl groups; titanates can also react with free protons on the surface of fillers like carbon black or calcium carbonate. This surface modification reduces the interfacial tension between the pigment and the polymer resin. The long-chain organic groups of the titanate molecule are compatible with the resin, promoting better wetting of the pigment particles and breaking down agglomerates into a finer, more stable dispersion.

This improved dispersion directly contributes to an anti-settling effect. By preventing the re-agglomeration of pigment particles and improving their compatibility with the surrounding resin, their tendency to settle out of the suspension over time is significantly reduced. This leads to a more stable pigment system with a longer shelf life and more uniform application properties. The reduction in viscosity that accompanies the improved dispersion also facilitates easier processing and handling of the pigmented system. made-in-china.com

Hydrophobic Property Induction for Filler Surfaces

Many inorganic fillers used in polymer composites, such as metal oxides and hydroxides, are inherently hydrophilic. This characteristic makes them incompatible with non-polar, hydrophobic polymers like polyethylene and polypropylene, leading to poor interfacial adhesion and moisture absorption, which can degrade the composite's mechanical and electrical properties.

This compound is used to chemically modify the filler surface, transforming it from hydrophilic to hydrophobic. The titanate molecule bonds to the filler surface, orienting its long-chain, non-polar dioctyl phosphate (B84403) groups outwards. This creates a hydrophobic layer on the filler, making it organophilic and compatible with the polymer matrix. This surface modification enhances moisture resistance for the inorganic fillers. chemicalbook.com

The degree of hydrophobicity induced can be quantified by measuring the contact angle of a water droplet on the surface of the treated filler. A high contact angle (>90°) indicates a hydrophobic surface, while a low angle (<90°) signifies a hydrophilic surface. After treatment with the titanate, fillers typically exhibit a significant increase in their water contact angle, confirming the successful induction of hydrophobic properties. This improved compatibility allows for higher filler loading without compromising the mechanical integrity of the composite. nanoscience.combiolinscientific.com

Functional Material Development through this compound Integration

Magnetic Recording Materials and Magnetic Powder Dispersion

In the production of magnetic recording materials, such as magnetic tapes and data storage media, the uniform dispersion of magnetic powder (e.g., iron oxides, cobalt alloys) within a polymer binder is paramount for performance. Agglomeration of magnetic particles leads to signal loss, noise, and reduced data density.

Phosphate titanate coupling agents are utilized to treat the surface of the magnetic powder. made-in-china.com Although studies often refer to closely related compounds like Isopropyl dioleic(dioctylphosphate) titanate, the functional principle is directly applicable. The titanate modifies the powder's surface, improving its dispersion within the polymer substrate and enhancing its adhesion to the binder. made-in-china.com This results in magnetic recording materials with several key advantages:

Better Fluidity: The treated magnetic powder flows more easily with the resin, allowing for uniform coating.

Improved Coatability: The enhanced dispersion ensures a smooth, defect-free magnetic layer.

High Shear Strength: Stronger adhesion between the powder and the polymer binder prevents the magnetic layer from shedding during use.

Flame Retardant Composite Systems

The integration of flame retardants into polymers is essential for applications where fire safety is a concern. This compound contributes to flame retardancy through multiple mechanisms, acting both as a coupling agent for flame-retardant fillers and as a synergistic component. The presence of phosphate groups in its structure inherently enhances flame resistance. chemicalbook.com

It is effectively used to treat and disperse common inorganic flame retardants like aluminum hydroxide, magnesium hydroxide, and antimony trioxide. acs.org Furthermore, research has shown that Isopropyl tris(dioctylphosphoryloxy) titanate acts as a synergist in flame-retardant thermoplastic polyurethane (TPU) composites. In a study using oyster shell powder as a flame retardant, the addition of the titanate significantly improved the fire safety characteristics of the TPU composite. researchgate.net It works to reduce smoke production and heat release during combustion. researchgate.net A patent also describes a flame-retardant polymer composition where Isopropyl, tri(dioctyl)phosphate titanate is blended with a phosphinic compound in polybutylene terephthalate (B1205515) (PBT), demonstrating its role in counteracting the degradation of mechanical properties often caused by flame retardants. patsnap.com

Table 2: Effect of Isopropyl tris(dioctylphosphoryloxy) titanate on TPU Composite Flammability

| Parameter | Change with Titanate Addition |

|---|---|

| Total Smoke Production | Reduced by 32% (at 0.1% mass fraction) |

| Heat Release | Significantly Reduced |

This table summarizes the synergistic effect of the titanate on the flame-retardant properties of a TPU composite, as observed in cone calorimeter and smoke density tests. researchgate.net

Anticorrosion Protection in Coatings

Corrosion is a major cause of material degradation, and protective coatings are the primary defense. The performance of these coatings can be significantly enhanced by incorporating functional fillers. This compound plays a crucial role in developing advanced anticorrosion coatings by improving the dispersion and functionality of protective pigments and fillers.

When used to modify anti-corrosion fillers like zinc oxide (ZnO) nanoparticles, the titanate ensures better dispersion within the epoxy resin binder. This creates a more uniform and less permeable coating barrier, physically hindering the ingress of corrosive agents like water and oxygen. chemicalbook.com Beyond creating a better barrier, the phosphate functionality in the titanate molecule can contribute to the protective mechanism at the nano-interface, inhibiting electrochemical corrosion processes.

Viscosity Reduction in Resin Systems and Improved Processability

Detailed research has shown that the mechanism of viscosity reduction is primarily attributed to the improved dispersion and wetting of the filler particles within the polymer matrix. The titanate coupling agent forms a monomolecular layer on the surface of the filler, which alters its surface energy from hydrophilic to organophilic. This transformation reduces the intermolecular forces between the filler particles, preventing their agglomeration and allowing the resin to wet the surfaces more effectively. As a result, the internal friction of the filled system decreases, leading to a lower melt viscosity.

The effectiveness of this compound in reducing viscosity and improving processability is dependent on several factors, including the type of resin, the type and loading level of the filler, and the concentration of the coupling agent itself. While specific quantitative data on viscosity reduction for this particular titanate is not widely available in public literature, the general principles and observed effects are well-documented for titanate coupling agents.

One study on titanate coupling agents indicated that the viscosity of a filled system decreases sharply with the addition of the agent up to an optimal concentration. Beyond this point, the rate of viscosity reduction may level off. Conversely, excessive amounts of the coupling agent can lead to a "plasticizing effect" or even an increase in melt viscosity, as observed in some polyamide resin systems where concentrations above 5 parts per hundred resin (phr) resulted in a remarkable increase in viscosity. google.com This suggests that an optimal loading level is critical for achieving the desired processability improvements.

In practical applications, the use of this compound allows for higher filler loadings without compromising the flow properties of the resin. This not only enhances the mechanical properties of the final product but also offers economic advantages. The improved processability manifests as reduced energy consumption during mixing and molding, lower processing temperatures, and faster cycle times.

The following table summarizes the qualitative research findings on the effects of this compound on resin systems:

| Parameter | Observed Effect | Influencing Factors | Supporting Evidence |

| Resin Viscosity | Significant reduction in melt viscosity of filled resin systems. | Filler type and loading, resin type, concentration of the coupling agent. | Qualitative descriptions in literature note a sharp decrease in viscosity with the addition of titanate coupling agents. google.com |

| Filler Dispersion | Improved dispersion and prevention of agglomeration of inorganic fillers. | Surface treatment of the filler with the coupling agent. | The formation of a monomolecular layer on the filler surface improves compatibility with the polymer matrix. |

| Processability | Enhanced flow properties, allowing for easier molding and extrusion. | Lowered internal friction of the composite material. | Improved processability is a direct consequence of viscosity reduction. |

| Optimal Concentration | An optimal concentration exists for maximum viscosity reduction. | Excessive amounts can have detrimental effects on viscosity. | In related systems, concentrations above a certain threshold can lead to increased viscosity. google.com |

Analytical and Characterization Methodologies for Isopropyltri Dioctylphosphate Titanate in Materials

Spectroscopic Analysis of Grafting and Interfacial Bonding (e.g., Infrared Spectroscopy (IR))

Infrared (IR) spectroscopy is a fundamental tool for confirming the successful grafting of Isopropyltri(dioctylphosphate)titanate onto the surface of inorganic fillers. The process involves comparing the spectra of the untreated filler, the pure titanate coupling agent, and the surface-modified filler. The appearance of new characteristic absorption peaks or shifts in existing peaks in the spectrum of the treated filler provides direct evidence of the chemical modification.

For instance, when modifying silica (B1680970) nanoparticles, the IR spectrum of the treated particles will show new absorption bands corresponding to the organophosphate and isopropyl groups of the titanate that are absent in the spectrum of unmodified silica. These spectral changes confirm the presence of the coupling agent on the nanoparticle surface, indicating a successful grafting reaction.

Morphological Characterization of Modified Fillers and Composite Microstructures (e.g., Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM))

Electron microscopy techniques are indispensable for visualizing the effects of this compound on the physical structure of fillers and the resulting polymer composites.

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface morphology of the modified fillers. When fillers are treated with this compound, SEM images typically reveal a smoother surface and a reduction in the sharp edges seen on untreated particles. This indicates that the coupling agent has formed a coating on the filler surface. In a polymer composite, SEM analysis of fracture surfaces can demonstrate improved interfacial adhesion, with less evidence of filler pull-out and a more cohesive bond between the filler and the polymer matrix.

Transmission Electron Microscopy (TEM) offers even higher magnification and is used to observe the dispersion of the filler particles within the polymer matrix. researchgate.net In composites containing untreated fillers, TEM images often show significant agglomeration of particles. Conversely, after treatment with this compound, TEM analysis typically reveals a much more uniform and finer dispersion of the individual filler particles, confirming the effectiveness of the titanate as a dispersing agent. researchgate.net

Assessment of Particle Dispersion and Agglomeration (e.g., Dynamic Light Scattering (DLS), Zeta Potential Measurements)

These techniques provide quantitative data on the dispersion state and stability of filler particles in a liquid medium, which is crucial for predicting their behavior in a polymer matrix.

Dynamic Light Scattering (DLS) measures the size distribution of particles suspended in a liquid. utdallas.edunih.gov By comparing the DLS data of treated and untreated fillers, a shift to a smaller average particle size for the treated sample indicates a reduction in agglomeration. researchgate.net This demonstrates that the this compound coating is preventing the particles from clumping together. researchgate.net

Zeta Potential measurements quantify the surface charge of the particles in a suspension, which is a key indicator of their stability. utdallas.edunih.gov A higher absolute zeta potential value (either positive or negative) signifies greater electrostatic repulsion between particles, leading to a more stable and less agglomerated dispersion. nih.gov Treatment with this compound can alter the surface chemistry of the filler, leading to a change in its zeta potential and thus enhancing its dispersion stability.

Thermogravimetric Analysis (TGA) for Grafting Efficiency Determination

Thermogravimetric Analysis (TGA) is a powerful technique for quantifying the amount of this compound that has been successfully grafted onto a filler surface. The method involves heating the modified filler to a high temperature and precisely measuring the change in mass as the organic coupling agent decomposes.

The analysis compares the weight loss profile of the untreated filler with that of the treated filler. The untreated filler (e.g., silica, calcium carbonate) is typically thermally stable and shows minimal weight loss in the temperature range where the titanate decomposes. The weight loss observed for the modified filler in this specific temperature range can be directly attributed to the decomposition of the grafted this compound. This allows for the calculation of the grafting percentage or efficiency. Research has shown that the grafted percentage of the titanate coupling agent on nanosilica surfaces can be systematically studied and optimized by varying reaction conditions such as temperature, time, and reactant ratios, with TGA being the primary method for quantification. researchgate.net For example, studies have demonstrated that the grafting percentage on nanosilica can increase from approximately 4.97% to 13.43% as the concentration of the titanate is increased. researchgate.net

Table 1: Example TGA Data for Grafting Efficiency

| Sample | Initial Weight (mg) | Final Weight (mg) at 600°C | Weight Loss (%) | Grafting Efficiency (%) |

|---|---|---|---|---|

| Untreated Filler | 10.00 | 9.95 | 0.5 | 0.0 |

| Treated Filler | 10.00 | 8.70 | 13.0 | 12.5 |

Note: Grafting Efficiency is calculated as the weight loss of the treated filler minus the weight loss of the untreated filler.

Rheological Studies of Treated Polymer Systems (e.g., Viscometry)

Rheology is the study of the flow of matter, and it is critically important for understanding how the addition of fillers affects the processing characteristics of a polymer. The viscosity of a polymer melt or solution is highly sensitive to the state of filler dispersion.

When inorganic fillers are added to a polymer, the viscosity typically increases significantly due to the disruption of polymer chain flow and the formation of filler agglomerates. However, when the fillers are pre-treated with this compound, the viscosity of the composite is often substantially lower than that of a composite with the same loading of untreated filler. This reduction in viscosity is a direct result of the improved dispersion and reduced agglomeration of the filler particles, as well as the lubricating effect of the coupling agent at the interface. Viscometry studies provide quantitative evidence of this effect, which is crucial for optimizing processing parameters such as injection molding or extrusion.

Activation Index Measurement of Modified Particulates

The activation index is a quantitative measure used to evaluate the surface modification effect of a coupling agent on a filler. It is often determined by measuring the oil absorption value of the filler before and after treatment. The principle is that a well-dispersed, deagglomerated filler will have more of its surface area available, leading to a change in the amount of a standard oil (like dioctyl phthalate (B1215562) - DOP) it can absorb.

The activation index (α) is calculated using the following formula:

α = (A₀ - A₁) / A₀ * 100%

Where:

A₀ is the oil absorption value of the untreated filler ( g/100g ).

A₁ is the oil absorption value of the filler treated with this compound ( g/100g ).

A higher activation index indicates a more effective surface treatment, signifying that the titanate has successfully deagglomerated the filler particles and coated their surfaces, reducing the void spaces between them that would otherwise absorb oil. This measurement provides a practical and industry-relevant method for quality control and for assessing the degree of surface modification.

Theoretical and Computational Investigations of Isopropyltri Dioctylphosphate Titanate

Molecular Dynamics Simulations of Interfacial Interactions

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules. In the context of Isopropyltri(dioctylphosphate)titanate, MD simulations can model the interactions between the titanate coupling agent, inorganic filler surfaces, and polymer chains.

Researchers can construct atomistic or coarse-grained models to represent the different components of a polymer composite. nsf.gov A typical MD simulation would involve placing a layer of this compound molecules onto a simulated inorganic filler surface, such as calcium carbonate (CaCO3) or titanium dioxide (TiO2), within a polymer matrix. The system's evolution is then simulated over time by solving Newton's equations of motion for each particle.

Key research findings from such simulations focus on:

Adsorption and Orientation: MD simulations can predict the preferred orientation of the this compound molecules on the filler surface. This includes the conformation of the dioctylphosphate and isopropyl groups relative to the surface and the polymer matrix.

Interfacial Binding Energy: The strength of the interaction between the coupling agent and the filler surface, as well as between the coupling agent and the polymer, can be quantified by calculating the interfacial binding energy. This data is crucial for assessing the effectiveness of the coupling agent in creating a stable interface.

Polymer Chain Dynamics: By analyzing the movement of polymer chains near the interface, researchers can understand how the presence of the titanate affects chain mobility, entanglement, and conformation. This has direct implications for the mechanical properties of the composite material.

Effect of Grafting Density: Simulations can systematically vary the concentration of the titanate on the filler surface to determine an optimal grafting density for achieving desired interfacial properties. researchgate.net

| Simulation Parameter | Description | Typical Output/Analysis |

|---|---|---|

| Force Field | A set of empirical potential energy functions used to calculate the forces between atoms (e.g., CHARMM, AMBER, COMPASS). | Accurate representation of intermolecular and intramolecular interactions. |

| System Composition | Number and type of filler atoms, titanate molecules, and polymer chains. | Density profiles, radial distribution functions. |

| Simulation Time | The duration of the simulation, typically in the nanosecond to microsecond range. | Time-averaged properties, observation of dynamic events. |

| Temperature and Pressure | Controlled thermodynamic conditions of the simulation. | Conformational stability, phase behavior. |

Quantum Chemical Calculations for Bonding Mechanism Elucidation

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure and bonding mechanisms at the atomic level. arxiv.org These calculations provide a fundamental understanding of how this compound chemically interacts with filler surfaces and polymer matrices.

The primary goal of these investigations is to elucidate the nature of the chemical bonds formed at the interface. For this compound, this involves several key interactions:

Titanate-Filler Bonding: Quantum calculations can model the reaction between the titanate's alkoxy group and the hydroxyl groups present on the surface of many inorganic fillers. This helps to determine the bond energies, bond lengths, and electronic charge distribution of the resulting Ti-O-Filler bonds.

Intramolecular Interactions: The calculations can also clarify the bonding within the titanate molecule itself, including the coordination of the phosphate (B84403) groups to the central titanium atom.

Interaction with Polymer Chains: The interaction between the long dioctylphosphate chains of the titanate and the surrounding polymer matrix can be modeled to understand the nature and strength of the secondary, non-covalent interactions (e.g., van der Waals forces) that contribute to compatibilization.

| Interaction Studied | Computational Method | Key Findings |

|---|---|---|

| Ti-O bond formation with filler surface | Density Functional Theory (DFT) | Calculation of bond dissociation energy, visualization of molecular orbitals involved in bonding. |

| Adsorption energy on different crystal faces | DFT with periodic boundary conditions | Prediction of preferential adsorption sites and surface reactivity. |

| Charge transfer analysis | Bader charge analysis, Mulliken population analysis | Quantification of electron transfer between the titanate, filler, and polymer, indicating the ionic/covalent character of the bonds. |

Modeling of this compound Influence on Polymer Rheology

The rheological behavior of polymer composites is critically important for their processing and final application performance. youtube.com this compound can significantly alter the flow properties of a polymer melt, and computational models are used to predict and understand these changes.

Modeling the influence of this titanate on polymer rheology often involves a multi-scale approach. At the molecular level, insights from MD simulations about polymer chain mobility and interfacial slip can be used as inputs for larger-scale continuum models. mdpi.com These models aim to predict macroscopic rheological properties such as viscosity, shear thinning behavior, and viscoelastic moduli.

The presence of this compound at the filler-polymer interface can influence rheology in several ways:

Viscosity Reduction: The long, flexible dioctylphosphate chains can act as a lubricant at the interface, reducing friction between the filler particles and the polymer matrix. This leads to a decrease in the melt viscosity of the composite, which is beneficial for processing. researchgate.net

Improved Filler Dispersion: By preventing the agglomeration of filler particles, the titanate coupling agent leads to a more uniform dispersion. researchgate.net This has a profound effect on the rheology, as large agglomerates can significantly increase viscosity and lead to processing difficulties.

Modified Viscoelastic Response: The formation of a strong interface can alter the way the material stores and dissipates energy under deformation. Rheological models can capture these changes in the storage (G') and loss (G'') moduli, providing insights into the elasticity and damping behavior of the composite.

| Modeling Level | Approach | Predicted Rheological Parameter |

|---|---|---|

| Microscale | Non-equilibrium Molecular Dynamics (NEMD) | Shear viscosity, interfacial slip velocity. |

| Mesoscale | Dissipative Particle Dynamics (DPD) | Dispersion state of fillers, stress-strain behavior. |

| Macroscale | Continuum mechanics with constitutive models (e.g., Carreau-Yasuda) | Melt flow index, viscosity curves as a function of shear rate. |

These modeling efforts are crucial for optimizing the formulation of polymer composites containing this compound, enabling the design of materials with tailored flow properties for specific processing techniques like injection molding or extrusion.

Future Research Directions and Advanced Material Engineering

Design and Synthesis of Novel Isopropyltri(dioctylphosphate)titanate Derivatives with Enhanced Specificities

The synthesis of this compound itself is a multi-step process, typically involving the reaction of a titanium alkoxide with dioctyl phosphate (B84403). A general method involves reacting triethanolamine (B1662121) titanate with dioctyl phosphoric anhydride (B1165640) and isopropanol (B130326) under controlled temperature and stirring. l-i.co.ukchembk.com

Future research, however, is moving beyond the synthesis of the base compound to the design of novel derivatives. The goal is to create titanates with tailored functionalities for specific polymer-filler systems. A prominent research avenue is the modification of the organofunctional groups to enhance compatibility with specific polymer matrices.

One successful example of this approach is the synthesis of new polyether titanate coupling agents. rsc.org In a documented study, researchers synthesized six new titanate derivatives by incorporating polyethyleneglycol (PEG) segments of varying lengths. rsc.org The synthesis involved reacting titanium tetrachloride with a phosphate ester and then with PEG of different molecular weights. rsc.org Characterization using FTIR, 1H NMR, and 31P NMR confirmed the successful grafting of the PEG segments onto the titanate structure. rsc.org This strategic modification aimed to improve the compatibility between polar fillers like calcium sulfate (B86663) whiskers (CSWs) and a poly(vinyl chloride) (PVC) matrix. rsc.org The results showed that the length of the PEG chain directly influenced the mechanical and thermal properties of the final composite, demonstrating that molecular design can yield derivatives with enhanced, specific performance characteristics. rsc.org

Other potential derivative classes include neoalkoxy and pyrophosphato titanates, which offer enhanced thermal stability and unique functionalities like flame retardancy and catalytic activity. tcchem.com.cnresearchgate.net The design principle involves substituting the standard isopropyl group with more complex, thermally stable neoalkoxy structures or pyrophosphate groups that can impart specific chemical properties to the composite. tcchem.com.cnresearchgate.net

Table 1: Research Findings on Novel Titanate Derivative Synthesis

| Derivative Type | Synthesis Strategy | Targeted Property Enhancement | Polymer System Example |

|---|---|---|---|

| Polyether Titanates | Grafting Polyethylene (B3416737) Glycol (PEG) segments of varying lengths onto the titanate backbone. rsc.org | Improved compatibility and interfacial adhesion between polar fillers and the polymer matrix. rsc.org | Calcium Sulfate Whisker (CSW) filled Poly(vinyl Chloride) (PVC). rsc.org |

| Neoalkoxy Titanates | Substitution with thermally stable neoalkoxy functional groups. researchgate.net | Increased thermal stability, in-situ catalysis for improved processing. researchgate.net | Polypropylene (B1209903) (PP), Polycarbonate (PC). researchgate.net |

| Pyrophosphato Titanates | Incorporation of pyrophosphate groups into the molecular structure. tcchem.com.cn | Flame retardancy, improved moisture resistance. tcchem.com.cn | Resins and rubbers with various fillers. tcchem.com.cn |

Integration of this compound in Sustainable and Bio-Based Polymer Composites

The push for sustainability has directed research towards integrating functional additives like this compound into composites made from biodegradable and bio-based polymers. These polymers, such as polylactic acid (PLA) and poly(butylene adipate-co-terephthalate) (PBAT), often require property enhancement for broader applications, particularly when filled with natural fibers or inorganic minerals.

Research has demonstrated the effectiveness of titanate coupling agents in biodegradable polymer systems. For instance, the surface modification of calcium carbonate (CaCO₃) with a titanate coupling agent significantly improved the properties of PBAT-based composite films. researchgate.net In one study, the addition of just 1 wt% of the titanate agent resulted in a 28.6% improvement in tensile strength compared to films with unmodified CaCO₃. researchgate.net The titanate enhances the interfacial compatibility between the hydrophilic filler and the hydrophobic PBAT matrix. researchgate.net

While direct studies on this compound with PLA are not extensively documented, its functional principles are highly relevant. PLA is often compounded with fillers like wood flour, natural fibers (e.g., hemp, flax), or minerals like talc (B1216) and diatomaceous earth to reduce cost and modify properties. mdpi.com A key challenge is the poor adhesion and dispersion of these fillers within the PLA matrix. This compound can serve as a molecular bridge, bonding to protons on the filler surface and creating an organophilic layer that interfaces effectively with the PLA matrix. l-i.co.ukborica.com This would lead to improved stress transfer, enhanced mechanical properties, and reduced moisture sensitivity, a common issue with natural fiber composites. dtic.mil

Future work will likely focus on optimizing the treatment levels of this compound for various bio-fillers and bio-polymers, creating fully biodegradable composites with performance characteristics suitable for packaging, automotive, and consumer goods applications.

Development of Multifunctional Composites Utilizing this compound

Multifunctional composites are materials designed to perform multiple roles beyond simple structural reinforcement. This compound and its derivatives are key enablers in this field, capable of imparting a range of properties.

Processability and Catalysis: Neoalkoxy titanates can function as in-situ catalysts during melt processing of thermoplastics. researchgate.net This catalytic effect can lead to lower processing temperatures and significantly reduced cycle times in injection molding, as documented for polypropylene composites. researchgate.net This dual function as both a coupling agent and a process aid adds significant economic and energetic value.

Electrical Conductivity: In composites filled with conductive particles like carbon black, titanate coupling agents allow for achieving the same level of electrical conductivity at a lower filler loading. researchgate.net For example, a Low-Density Polyethylene (LDPE) composite required 25% untreated conductive carbon black to achieve a specific Positive Temperature Coefficient (PTC) effect, whereas the same effect was achieved with only 17% carbon black treated with a pyrophosphato titanate. researchgate.net The titanate improves the dispersion of the carbon black particles, creating a more effective conductive network.

Flame Retardancy and Moisture Resistance: Pyrophosphato titanate derivatives have been shown to impart flame-retardant properties to composites. tcchem.com.cn The phosphate groups in the titanate's structure interfere with the combustion cycle. The same study noted that these derivatives also improve the water resistance of coatings and can be used in high-moisture filling systems. tcchem.com.cn

Radiation Shielding: Research into highly filled composites for applications like flexible radiation shielding has utilized titanate coupling agents. In one study, lead sulfide (B99878) (PbS) particles were surface-modified with a titanate agent before being incorporated into a chloroprene (B89495) rubber matrix. researchgate.net The titanate treatment was crucial for achieving a uniform dispersion of the high-density filler, resulting in a flexible composite with excellent mechanical properties and significant γ-ray shielding capabilities. researchgate.net

Exploration of this compound in Additive Manufacturing and 3D Printing Applications

While direct published research on the use of this compound in additive manufacturing is nascent, its fundamental properties present a strong case for its future exploration in this field, particularly in Fused Deposition Modeling (FDM).

FDM 3D printing is increasingly moving towards the use of composite filaments, where a polymer matrix (like PLA or ABS) is filled with particles to enhance properties such as strength, conductivity, or biocompatibility. mdpi.commdpi.com A major technical barrier is the production of high-quality, consistent composite filaments. Fillers tend to agglomerate within the polymer matrix, leading to several problems:

Inconsistent filament diameter.

Clogging of the 3D printer nozzle.

Poor mechanical properties and surface finish of the printed part.

Increased viscosity of the polymer melt, making extrusion difficult.

This is where this compound offers a compelling solution. By pre-treating the inorganic filler particles (e.g., calcium carbonate, silica (B1680970), titanium dioxide, or even ceramic powders) with the titanate, several benefits could be realized:

Improved Filler Dispersion: The primary function of the titanate is to break down agglomerates and ensure a uniform distribution of filler particles throughout the polymer matrix. borica.comresearchgate.net This would lead to a more homogenous filament.

Reduced Melt Viscosity: Titanate coupling agents are known to significantly reduce the viscosity of highly filled polymer systems. borica.com This would make the composite material easier to extrude into a filament and subsequently print at lower temperatures and pressures.

Enhanced Mechanical Properties: The coupling action of the titanate creates a strong bond between the filler and the polymer matrix, ensuring efficient stress transfer. l-i.co.uk This would translate to 3D printed parts with superior strength and toughness compared to those made with untreated fillers.

Future research will likely involve developing protocols for treating fillers like diatomaceous earth or calcium phosphate mdpi.com with this compound for the production of advanced PLA-based filaments for biomedical scaffolds, or treating ceramic or metal powders for the fabrication of high-performance engineering parts via FDM.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing isopropyltri(dioctylphosphate)titanate?

- Synthesis : The compound is typically synthesized via esterification of isopropyl alcohol with dioctyl phosphate, followed by coordination with titanium isopropoxide. Key steps include controlled reaction temperatures (40–60°C) and inert atmospheres to prevent hydrolysis .

- Characterization : Use nuclear magnetic resonance (NMR) for structural confirmation, Fourier-transform infrared spectroscopy (FTIR) to verify phosphate and titanate bonds, and X-ray photoelectron spectroscopy (XPS) to analyze titanium coordination. Purity can be assessed via HPLC or GC-MS, with standards cross-referenced to CAS 65345-34-8 or 65460-52-8 .

Q. How should researchers handle and store this compound to ensure experimental reproducibility?

- Store in sealed containers under inert gas (e.g., nitrogen) at room temperature (15–25°C) in a dry, dark environment. Hydrolysis susceptibility requires strict moisture control; pre-dry solvents and substrates when used in formulations. Degradation can be monitored via FTIR for phosphate ester bond cleavage .

Q. What are the primary applications of this compound in material science?

- Key Applications :

- The compound enhances filler dispersion and interfacial bonding via phosphate-titanate ligand exchange .

Advanced Research Questions

Q. How does the molecular structure of this compound influence its coupling efficiency in composite systems?

- The isopropoxy group binds to titanium, while phosphate esters interact with inorganic fillers (e.g., TiO₂, glass fibers). Advanced studies should combine molecular dynamics simulations with experimental techniques like transmission electron microscopy (TEM) to map ligand distribution at filler-polymer interfaces .

Q. What experimental strategies resolve contradictions in reported CAS numbers (65345-34-8 vs. 65460-52-8) for this compound?

- Discrepancies may arise from isomerism or naming conventions. Researchers should:

- Cross-validate spectral data (NMR, FTIR) with certified reference standards.

- Consult authoritative databases (PubChem, ChemSpider) and patent literature to trace synthesis pathways .

Q. How does hydrolysis stability impact its performance in high-moisture environments?

- Hydrolysis degrades titanate-phosphate bonds, reducing coupling efficacy. Accelerated aging tests (e.g., 85°C/85% RH) paired with mechanical testing and thermogravimetric analysis (TGA) can quantify stability. Additives like desiccants or hydrophobic co-agents (e.g., silanes) may mitigate degradation .

Q. What advanced techniques quantify its interaction with diverse fillers (e.g., metals, ceramics)?

- Use surface-sensitive methods:

- XPS : Analyze titanium oxidation states and phosphate adsorption.

- Atomic force microscopy (AFM) : Measure adhesion forces at filler-matrix interfaces.

- Rheology : Assess dispersion efficiency via viscosity changes in filler-loaded systems .

Methodological Considerations

Q. How to design experiments evaluating its role in multi-component systems (e.g., epoxy-TiO₂-clay composites)?

- Employ a factorial design to isolate variables:

- Factors : Titanate concentration (0.1–2.0 wt%), filler type/size, curing conditions.

- Responses : Mechanical strength (ASTM D638), thermal stability (TGA), and SEM imaging for dispersion analysis. Include controls without titanate to benchmark performance .

Q. What statistical approaches address data variability in coupling efficiency studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.